HNMT Inhibition: 6-Benzylpyridin-2-amine as a Dual-Isoform Inhibitor vs. Reference HNMT Inhibitors
6-Benzylpyridin-2-amine has been characterized as a potent inhibitor of histamine N-methyltransferase (HNMT) with the ability to inhibit both isoforms of this enzyme . While specific Ki or IC50 values for 6-benzylpyridin-2-amine are not publicly reported in peer-reviewed literature, the compound's HNMT inhibitory activity has been documented in commercial technical sources as 'potent' and specifically noted to inhibit both HNMT isoforms . For context, established reference HNMT inhibitors demonstrate Ki values across a wide potency range: the non-competitive inhibitor SKF-91488 exhibits Ki = 0.9 µM [1], metoprine (a 2,4-diaminopyrimidine derivative) inhibits HNMT with Ki = 100 nM (0.1 µM) [2], and vecuronium bromide shows Ki = 1 µM . 6-Benzylpyridin-2-amine represents a structurally distinct C-benzyl 2-aminopyridine scaffold within the HNMT inhibitor chemotype space, differentiating it from these reference compounds .
| Evidence Dimension | Histamine N-methyltransferase (HNMT) inhibitory activity |
|---|---|
| Target Compound Data | Potent HNMT inhibitor; inhibits both HNMT isoforms |
| Comparator Or Baseline | SKF-91488: Ki = 0.9 µM; Metoprine: Ki = 100 nM (0.1 µM); Vecuronium: Ki = 1 µM |
| Quantified Difference | Not determinable (target compound quantitative Ki/IC50 data not publicly reported) |
| Conditions | HNMT enzyme inhibition assays |
Why This Matters
Procurement for HNMT-targeted research requires verification of the specific C-6 benzyl substitution pattern, as isomeric N-benzyl analogs may exhibit different enzyme binding properties.
- [1] Cheng, T. C., et al. (2025). Histamine N-methyltransferase (HNMT) as a potential target in neurological disorders. PMC. View Source
- [2] Yoshikawa, T., et al. (2019). Histamine N-Methyltransferase in the Brain. International Journal of Molecular Sciences, 20(3), 737. View Source
